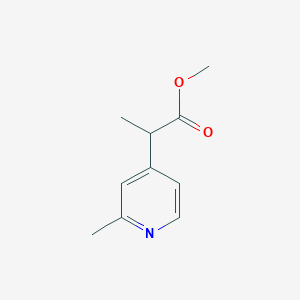

Methyl 2-(2-methylpyridin-4-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-(2-methylpyridin-4-yl)propanoate |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(4-5-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |

InChI Key |

BPFMMXYVGVRQAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C(C)C(=O)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 2 2 Methylpyridin 4 Yl Propanoate and Its Structural Analogues

Esterification and Transesterification Approaches for Propanoate Moiety Formation

The final step in the synthesis of methyl 2-(2-methylpyridin-4-yl)propanoate often involves the formation of the methyl ester from the corresponding carboxylic acid, 2-(2-methylpyridin-4-yl)propanoic acid. This transformation is typically achieved through esterification or transesterification reactions.

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. chemguide.co.uk For the synthesis of this compound, 2-(2-methylpyridin-4-yl)propanoic acid would be reacted with methanol (B129727). Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and dry hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. researchgate.net The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols. ceon.rs The reaction temperature also plays a significant role; increasing the temperature generally increases both the rate of ester formation and the yield of the ester. ceon.rs

Transesterification is another viable method, which involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. While less direct for the initial synthesis, it can be a useful method for producing different alkyl esters from an existing ester of 2-(2-methylpyridin-4-yl)propanoic acid. This process can be catalyzed by either acids or bases. researchgate.net For instance, if an ethyl ester of the target compound were available, it could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of a suitable catalyst.

The choice between esterification and transesterification depends on the availability of the starting materials and the desired scale of the reaction. For the direct synthesis from the carboxylic acid, Fischer-Speier esterification is the most common and well-established method.

Nucleophilic Alkylation Strategies on Pyridine-Derived Precursors

Nucleophilic alkylation provides a powerful tool for the construction of the carbon skeleton of this compound by forming the C-C bond between the pyridine (B92270) ring and the propanoate side chain.

Alkylation Reactions of 2-Methyl-4-pyridyl Substrates

A key strategy involves the alkylation of a nucleophilic precursor derived from a 2-methyl-4-substituted pyridine. One common approach is the use of organonitrile compounds, such as 2-methyl-4-pyridylacetonitrile. The methylene (B1212753) group alpha to the nitrile is acidic and can be deprotonated by a base to form a carbanion. This carbanion can then act as a nucleophile and react with an alkylating agent, such as a methyl halide, to introduce the desired methyl group on the side chain. google.com The alkylated nitrile can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified to yield the final product. The use of a diorgano sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), can facilitate the formation of the alkali metal salt of the organonitrile carbanion, even in the presence of aqueous alkali metal hydroxides. google.com

Another approach involves the direct α-methylation of a substituted pyridine. For instance, a continuous flow system using a column packed with Raney® nickel has been shown to be effective for the α-methylation of various pyridines, using a low boiling point alcohol as the methyl source at high temperatures. researchgate.net This method offers a greener alternative to conventional batch reactions. researchgate.net

Enantioselective Alkylation for Chiral this compound Synthesis

The synthesis of enantiomerically pure this compound, which possesses a chiral center at the carbon atom bearing the methyl group and the pyridine ring, requires enantioselective methods. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. L-proline and its derivatives have been successfully employed as catalysts in various enantioselective transformations, including the synthesis of chiral pyrans. mdpi.com While a direct application to the synthesis of the target molecule is not explicitly detailed in the provided search results, the principles of enantioselective Michael additions or alkylations catalyzed by chiral organocatalysts could potentially be adapted. This would involve the reaction of a prochiral nucleophile with a suitable electrophile in the presence of a chiral catalyst to generate the desired enantiomer in excess.

Transition Metal-Catalyzed Coupling Reactions in Pyridine-Propanoate Scaffold Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netrsc.org These reactions offer a versatile approach to construct the pyridine-propanoate scaffold of this compound.

Several palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are widely used for the synthesis of complex organic molecules, including pharmaceuticals. mdpi.comdntb.gov.ua In the context of synthesizing the target molecule, a plausible strategy would involve the coupling of a 4-substituted-2-methylpyridine with a suitable propanoate-containing coupling partner.

For example, a Suzuki-Miyaura coupling could be envisioned between a 4-halopyridine derivative (e.g., 4-bromo-2-methylpyridine) and a boronic acid or ester derivative of methyl propanoate. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. mdpi.com Similarly, a Negishi coupling would involve the reaction of an organozinc reagent with an aryl halide, catalyzed by a palladium or nickel complex. mdpi.com

These cross-coupling strategies provide a convergent and efficient route to the desired product, often with high functional group tolerance and good yields. The choice of the specific coupling reaction and catalyst system would depend on the availability of the starting materials and the desired reaction conditions.

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partners |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Organoboron reagent and organohalide |

| Negishi | Palladium or Nickel complexes | Organozinc reagent and organohalide |

| Heck | Palladium catalyst | Aryl or vinyl halide and an alkene |

Chemoenzymatic Pathways for Asymmetric Synthesis of Pyridylalanine Derivatives and Related Propanoates

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer an elegant approach to the asymmetric synthesis of chiral molecules like pyridylalanine derivatives and related propanoates. nih.gov

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This can be applied to the synthesis of enantiomerically pure 2-(2-methylpyridin-4-yl)propanoic acid or its esters. For instance, lipases are commonly used for the enantioselective hydrolysis of racemic esters. researchgate.netnih.gov In a typical resolution process, a racemic ester of 2-(2-methylpyridin-4-yl)propanoic acid would be treated with a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

Another powerful chemoenzymatic strategy involves the use of enzymes for the synthesis of enantiomerically pure amino acids. For example, D-amino acid oxidase (DAAO) can selectively oxidize the D-enantiomer of a racemic amino acid to the corresponding imino acid, which can then be non-selectively reduced back to the racemic amino acid. In a deracemization process, this can be coupled with a selective conversion of the D-enantiomer, leading to a high yield of the desired L-enantiomer. While this is demonstrated for amino acids, similar enzymatic deracemization strategies could potentially be developed for other chiral carboxylic acids.

The synthesis of enantiomerically pure ring-substituted L-pyridylalanines has been achieved through a biocatalytic hydroamination process. These pyridylalanines are structural analogues of the target propanoic acid and highlight the potential of enzymatic methods in accessing chiral pyridine derivatives. nih.gov

| Enzymatic Method | Description | Application |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using an enzyme. | Production of enantiomerically pure 2-(2-methylpyridin-4-yl)propanoic acid or its esters. researchgate.netnih.gov |

| Deracemization | Conversion of a racemic mixture into a single enantiomer. | Potential for high-yield synthesis of a single enantiomer of the target compound. |

| Biocatalytic Hydroamination | Enzymatic addition of ammonia (B1221849) to a double bond. | Synthesis of enantiomerically pure pyridylalanine derivatives. |

Radical-Mediated Polymerization Techniques Utilizing Pyridine-Propanoate Derivatives as RAFT Agents

Radical polymerization is a versatile method for the synthesis of a wide range of polymers. wikipedia.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. mdpi.com Pyridine-containing molecules have been utilized in RAFT polymerization, both as monomers and as components of RAFT agents. mdpi.comnih.gov

A pyridine-propanoate derivative could potentially be designed to function as a RAFT agent. RAFT agents typically have a thiocarbonylthio group (S=C(Z)S-R), where the R group is a good homolytic leaving group and the Z group activates the C=S double bond towards radical addition. By incorporating the 2-(2-methylpyridin-4-yl)propanoate moiety into the R or Z group of a RAFT agent, it would be possible to initiate and control the polymerization of various monomers. The resulting polymers would have the pyridine-propanoate group at one or both ends of the polymer chains.

The reactivity of such pyridine-containing RAFT agents can sometimes be "switchable." For example, the protonation of a pyridyl group can change the electronic properties of the RAFT agent, thereby altering its effectiveness in controlling the polymerization of different types of monomers, such as more activated monomers (MAMs) and less activated monomers (LAMs). rsc.org This offers a sophisticated level of control over the polymerization process and the synthesis of block copolymers. rsc.org The use of pyridine-functional polymers synthesized via RAFT has applications in areas such as the development of pH-responsive nanoparticles. nih.gov

Novel Synthetic Routes for Highly Functionalized this compound Derivatives

The development of novel synthetic routes for highly functionalized derivatives of this compound is a significant area of research, driven by the need for structurally diverse compounds for various applications. Modern synthetic strategies have increasingly focused on methods that allow for the late-stage functionalization of the pyridine ring, enabling the introduction of a wide range of substituents with high regioselectivity. These approaches offer advantages over traditional multi-step syntheses by providing more efficient and versatile access to novel analogues.

Key among these innovative methods are transition metal-catalyzed reactions, particularly those employing palladium and rhodium complexes. These catalysts facilitate the activation of C-H bonds, allowing for direct modifications of the pyridine core. Such methodologies are instrumental in overcoming the inherent challenges associated with the selective functionalization of electron-deficient heterocyclic systems like pyridine.

One prominent strategy involves the late-stage functionalization of multi-substituted pyridines. This can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu This two-step process allows for the introduction of various functional groups at positions alpha to the nitrogen atom. nih.govacs.orgberkeley.edu While not directly at the 4-position, this highlights the trend towards direct and versatile pyridine modification.

Furthermore, rhodium-catalyzed chelation-assisted C-H bond functionalization has emerged as a powerful tool. nih.govnih.gov This approach utilizes a directing group to guide the catalyst to a specific C-H bond, enabling highly regioselective transformations. nih.govnih.gov Such methods have been successfully applied to the synthesis of highly substituted pyridines and other nitrogen-containing heterocycles. nih.govnih.gov

The following table summarizes selected novel synthetic approaches that can be conceptually applied to the synthesis of functionalized this compound derivatives, based on methodologies reported for structurally related pyridine compounds.

| Methodology | Catalyst/Reagent | Position of Functionalization | Key Features | Potential Application to Target Scaffold |

| C-H Fluorination/SNAr | AgF2 then Nucleophile | α to Nitrogen | Mild conditions, broad nucleophile scope. nih.govacs.orgberkeley.edu | Functionalization at the 6-position. |

| Rhodium-Catalyzed Chelation-Assisted C-H Functionalization | Rh(I) or Rh(III) complexes | Proximal to directing group | High regioselectivity, broad substrate scope. nih.govnih.gov | Introduction of substituents at various positions depending on the directing group strategy. |

| Palladium-Catalyzed Suzuki Cross-Coupling | Pd(0) complexes | Arylation at various positions | Aqueous media, good to excellent yields for biaryl synthesis. | Introduction of aryl or heteroaryl groups at a pre-halogenated position on the pyridine ring. |

Detailed research into these areas continues to expand the toolkit available to synthetic chemists, paving the way for the creation of novel this compound derivatives with tailored properties. The ability to perform late-stage functionalization is particularly valuable, as it allows for the rapid generation of a library of analogues from a common intermediate, accelerating the discovery of new chemical entities.

Advanced Spectroscopic and Diffraction Characterization of Methyl 2 2 Methylpyridin 4 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as Methyl 2-(2-methylpyridin-4-yl)propanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the pyridine (B92270) ring protons and the propanoate side chain.

The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C6 position (H-6), being adjacent to the nitrogen atom, would be the most downfield. The protons at C3 and C5 would show characteristic splitting patterns based on their coupling to each other. The propanoate side chain protons would appear in the aliphatic region. The methoxy (B1213986) group (-OCH₃) protons would be a sharp singlet, while the methine (-CH) and methyl (-CH₃) protons of the propanoate group would appear as a quartet and a doublet, respectively, due to spin-spin coupling. The methyl group attached to the pyridine ring (at C2) would also present as a singlet in the upfield region.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 (Pyridine) | ~8.45 | d | ~5.0 | 1H |

| H-3 (Pyridine) | ~7.15 | s | - | 1H |

| H-5 (Pyridine) | ~7.10 | d | ~5.0 | 1H |

| -OCH₃ (Ester) | ~3.70 | s | - | 3H |

| -CH- (Propanoate) | ~3.85 | q | ~7.2 | 1H |

| C2-CH₃ (Pyridine) | ~2.55 | s | - | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. acs.org Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon. ccsbase.net

The spectrum of this compound is predicted to show ten distinct signals. The carbonyl carbon (C=O) of the ester group is expected at the most downfield position (~174 ppm). The pyridine ring carbons would appear in the range of ~120-160 ppm. The aliphatic carbons of the propanoate side chain and the pyridine methyl group would be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~174.0 |

| C-2 (Pyridine) | ~158.5 |

| C-4 (Pyridine) | ~149.5 |

| C-6 (Pyridine) | ~149.0 |

| C-3 (Pyridine) | ~122.0 |

| C-5 (Pyridine) | ~121.0 |

| -OCH₃ (Ester) | ~52.5 |

| -CH- (Propanoate) | ~45.0 |

| C2-CH₃ (Pyridine) | ~24.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected COSY correlation would be between the methine proton (-CH-) at ~3.85 ppm and the methyl protons (-CH-CH ₃) of the propanoate group at ~1.55 ppm. A correlation between the H-5 and H-6 protons of the pyridine ring would also be observed, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). The HSQC spectrum would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~8.45 ppm would correlate with the carbon signal at ~149.0 ppm (C-6), and the proton quartet at ~3.85 ppm would correlate with the carbon signal at ~45.0 ppm (-CH-).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule. mdpi.com Key HMBC correlations would include:

The methoxy protons (-OCH ₃) at ~3.70 ppm correlating to the carbonyl carbon (C=O) at ~174.0 ppm.

The methine proton (-CH -) at ~3.85 ppm correlating to the pyridine C-4, C-3, and C-5 carbons, as well as the carbonyl carbon.

The pyridine C2-methyl protons (~2.55 ppm) correlating to the pyridine C-2 and C-3 carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily on the basic pyridine nitrogen atom, to form the pseudomolecular ion [M+H]⁺.

The elemental composition of this compound is C₁₀H₁₃NO₂. The calculated monoisotopic mass and the predicted m/z value for the protonated ion are shown below.

Predicted HRMS (ESI⁺) Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Monoisotopic Mass | 179.09463 Da |

| Ion | [M+H]⁺ |

Computational Prediction of Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of molecular characterization by measuring an ion's Collision Cross Section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. While experimental determination is preferred, computational methods can provide reliable predictions. nih.gov Machine learning models, trained on large databases of experimental CCS values, can predict the CCS for a given molecule based on its structure.

Using computational tools, the CCS values for various adducts of this compound can be predicted. These values serve as an additional identifier that can help distinguish it from isomers.

Predicted Collision Cross Section (CCS) Values (Ų)

| Adduct Ion | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | ~138.5 |

| [M+Na]⁺ | ~145.2 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Architecture

Conformational Analysis and Torsional Angles in the Crystalline Lattice:This analysis is entirely dependent on the availability of single-crystal X-ray diffraction data, which is currently unavailable.

Searches for this compound and related terms did not yield any publications or database entries containing the requisite experimental spectroscopic or crystallographic information. While information on similar, but structurally distinct, compounds exists, this information cannot be used to accurately describe the specific characteristics of this compound as requested.

Should research on the synthesis and characterization of this compound be published in the future, this article can be generated. At present, the lack of primary source data prevents the creation of a scientifically accurate and detailed article according to the provided structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and optical characteristics of chromophoric molecules such as this compound. The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The pyridine ring within the molecule acts as the principal chromophore, exhibiting characteristic electronic transitions that are influenced by the nature and position of its substituents.

The electronic spectrum of pyridine and its derivatives is primarily characterized by π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Conversely, the n→π* transitions are of lower intensity and result from the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital.

In the case of this compound, the pyridine nucleus is substituted at the 2-position with a methyl group and at the 4-position with a methyl propanoate group. These substitutions are expected to modulate the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The methyl group, being an electron-donating group, and the methyl propanoate group, with its carbonyl moiety, will influence the electronic distribution within the pyridine ring, leading to shifts in the absorption bands compared to unsubstituted pyridine.

For instance, 2-methylpyridine (B31789) (2-picoline) exhibits absorption maxima that can be attributed to the π→π* and n→π* transitions of the substituted pyridine ring. The addition of a second methyl group, as in 2,4-dimethylpyridine (B42361) (2,4-lutidine), further influences these transitions. The presence of a methyl ester group, as seen in methyl pyridine-2-carboxylate, introduces additional electronic effects due to the carbonyl chromophore and its potential for conjugation with the pyridine ring, although the positional isomerism is a key factor in the extent of this influence.

Based on the analysis of these related structures, the UV-Vis spectrum of this compound is anticipated to display absorptions characteristic of a substituted pyridine ring. The primary π→π* transitions are expected to be the most prominent features in the spectrum.

The following table provides a summary of the observed electronic transitions for analogous compounds, which can be used to estimate the spectral properties of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|---|

| 2-Methylpyridine (2-Picoline) | Not Specified | ~262 | Not Specified | π→π |

| 2,4-Dimethylpyridine (2,4-Lutidine) | Not Specified | ~265 | Not Specified | π→π |

| Methyl pyridine-2-carboxylate | Not Specified | 265, 216 | Not Specified | π→π |

| This compound | Not Specified | Estimated ~260-270 | Not Specified | π→π |

Computational and Theoretical Insights into Methyl 2 2 Methylpyridin 4 Yl Propanoate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for investigating the electronic structure and geometry of organic molecules like Methyl 2-(2-methylpyridin-4-yl)propanoate. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d), which has been shown to provide reliable results for organic systems.

Geometry Optimization and Energetic Characterization

Geometry optimization is a fundamental computational step that seeks the lowest energy conformation of a molecule, its most stable three-dimensional arrangement. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. This optimized structure represents the most probable geometry of the molecule in the gas phase.

Based on DFT calculations of analogous structures, such as 2-methylpyridine (B31789) and methyl propanoate, the key geometrical parameters for this compound can be reliably estimated. The pyridine (B92270) ring is expected to be largely planar, with the C-N and C-C bond lengths characteristic of aromatic systems. The propanoate side chain will adopt a staggered conformation to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This data is synthesized based on typical values for 2-methylpyridine and methyl propanoate fragments calculated at the B3LYP/6-31G(d) level of theory, as direct computational results for the target molecule are not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C(pyridine)-C(pyridine) | 1.39 - 1.40 | |

| C(pyridine)-N | 1.33 - 1.34 | |

| C(pyridine)-CH3 | ~1.51 | |

| C(pyridine)-C(propanoate) | ~1.52 | |

| C(alpha)-C(carbonyl) | ~1.51 | |

| C=O | ~1.21 | |

| C-O(ester) | ~1.35 | |

| O-CH3(ester) | ~1.44 | |

| Bond Angles (°) | ||

| C-N-C (in ring) | ~117.0 | |

| C-C-C (in ring) | 118.0 - 121.0 | |

| N-C-C(CH3) | ~116.5 | |

| C(ring)-C(alpha)-C(carbonyl) | ~110.0 | |

| O=C-O(ester) | ~124.0 | |

| C-O-C(methyl) | ~116.0 |

Energetic characterization provides the total electronic energy of the optimized structure, a measure of its stability. Vibrational frequency calculations are also performed to confirm that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain thermodynamic properties such as enthalpy and Gibbs free energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyridine derivatives, DFT calculations typically predict HOMO-LUMO gaps in the range of 3.4 to 4.8 eV. smu.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely distributed over the pyridine ring and the carbonyl group of the ester. This distribution makes the pyridine nitrogen a likely site for electrophilic attack and the ester group susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Values are illustrative and based on typical DFT results for similar pyridine derivatives.

| Orbital | Energy (eV) |

| HOMO | -6.55 |

| LUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP surface would show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential, making them potential sites for weak nucleophilic interactions.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors and Prediction

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, thereby allowing for the prediction of a molecule's reactivity. nih.govmdpi.com Global and local reactivity descriptors are calculated from the energies of the frontier orbitals and the total electron density.

Global descriptors apply to the molecule as a whole and include:

Chemical Potential (μ): Related to the escaping tendency of an electron.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local descriptors, such as the Fukui function, pinpoint the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system, thus identifying the most electrophilic and nucleophilic sites. nih.gov For this compound, these calculations would likely confirm the pyridine nitrogen and carbonyl carbon as key reactive centers.

Table 3: Predicted Conceptual DFT Global Reactivity Descriptors These values are illustrative and derived from the predicted HOMO/LUMO energies.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.175 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.375 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.67 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a femtosecond timescale.

For this compound, an MD simulation in a solvent like water would reveal several key aspects:

Conformational Flexibility: The simulation would show the rotation around single bonds, particularly the bond connecting the pyridine ring to the propanoate side chain. This would reveal the most populated conformations in solution.

Solvation Structure: MD can map the distribution of solvent molecules around the solute. It is expected that water molecules would form hydrogen bonds with the pyridine nitrogen and the carbonyl oxygen.

Hydrophobic Interactions: The methyl groups and the aromatic ring would exhibit hydrophobic interactions, influencing the local water structure.

Analysis of the simulation trajectory can yield properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT calculations can be used to predict:

Vibrational Frequencies: The calculation of harmonic frequencies corresponds to the vibrational modes of the molecule. These can be compared to experimental Infrared (IR) and Raman spectra. The predicted frequencies for C=O stretching, C-N stretching in the pyridine ring, and C-H vibrations can help in the assignment of experimental spectral bands.

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated, which directly relates to the chemical shifts observed in ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular geometry and electronic environment.

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the transitions.

Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, for instance, by including solvent effects, leading to a more accurate and comprehensive understanding of the molecule's properties.

Computational Modeling of Reaction Mechanisms and Pathways for this compound

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies focused on the reaction mechanisms and pathways of this compound. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate the mechanisms of organic reactions involving pyridine derivatives, no dedicated research applying these techniques to this particular compound has been published.

General computational studies on related pyridine compounds explore aspects such as electrophilic aromatic substitution, nucleophilic substitution, and the thermodynamics and kinetics of various synthetic routes. rsc.orgquimicaorganica.org These studies often calculate the energies of reactants, transition states, and products to map out the most likely reaction pathways. However, without specific research on this compound, it is not possible to provide detailed findings, reaction energy profiles, or transition state geometries for this compound.

Consequently, no data tables containing computationally derived parameters for the reaction mechanisms of this compound can be presented.

Chemical Transformations and Derivatization of the Methyl 2 2 Methylpyridin 4 Yl Propanoate Scaffold

Chemical Reactivity of the Ester Moiety (e.g., Hydrolysis, Transamidation, Reduction)

The methyl ester group is a key functional handle for derivatization. It can undergo several classical transformations common to carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-methylpyridin-4-yl)propanoic acid. Basic hydrolysis, or saponification, is typically achieved using aqueous solutions of strong bases like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis generally requires heating with a strong acid in an aqueous medium.

Transamidation: The methyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This reaction, often called aminolysis, typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst, to form the corresponding N-substituted 2-(2-methylpyridin-4-yl)propanamide.

Reduction: The ester group can be reduced to a primary alcohol, 2-(2-methylpyridin-4-yl)propan-1-ol. This transformation is commonly carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Hydrolysis (Basic) | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(2-methylpyridin-4-yl)propanoic acid |

| Transamidation | R¹R²NH, Heat | N,N-R¹,R²-2-(2-methylpyridin-4-yl)propanamide |

| Reduction | LiAlH₄ in THF | 2-(2-methylpyridin-4-yl)propan-1-ol |

Reactions Involving the Pyridine (B92270) Nitrogen Atom (e.g., N-Alkylation, Protonation, Coordination)

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, making it a prime site for electrophilic attack and coordination to metal ions. wikipedia.org

Protonation: As a base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. For instance, treatment with a strong acid like hydrochloric acid (HCl) will protonate the nitrogen, yielding methyl 2-(2-methyl-1H-pyridin-4-ylium)propanoate chloride. This protonation significantly alters the electronic properties and solubility of the molecule.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. nih.govresearchgate.net This reaction creates a positive charge on the nitrogen atom, which can further influence the reactivity of the pyridine ring. wikipedia.org These N-alkylated derivatives are often more susceptible to nucleophilic attack on the pyridine ring.

Coordination: The pyridine nitrogen acts as a Lewis base and can coordinate to various Lewis acids, including metal ions. rsc.org This property is fundamental to the formation of coordination complexes, as discussed in section 5.5.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Protonation | HCl | Pyridinium salt |

| N-Alkylation | CH₃I | Quaternary pyridinium salt |

| Coordination | Metal Salt (e.g., NiCl₂) | Metal-ligand complex |

Functionalization and Modification of the Propanoate Alkyl Chain

The propanoate alkyl chain possesses a stereocenter and an α-hydrogen atom that can potentially be involved in chemical transformations. The hydrogen atom on the carbon adjacent to both the pyridine ring and the ester carbonyl group (the α-carbon) is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate intermediate is a powerful nucleophile and can react with various electrophiles. For example, reaction with an alkyl halide would introduce a new alkyl group at the α-position, allowing for further elaboration of the side chain. This strategy provides a pathway to synthesize more complex and substituted derivatives.

Reactions at the Methyl Group of the Pyridine Ring (e.g., Oxidation, Halogenation)

The methyl group at the 2-position of the pyridine ring exhibits reactivity characteristic of α-picoline. wikipedia.org The protons on this methyl group are acidic due to the electron-withdrawing nature of the pyridine ring, and their removal generates a resonance-stabilized anion. vaia.com

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), yielding 4-(1-(methoxycarbonyl)ethyl)pyridine-2-carboxylic acid. wikipedia.orgchemicalbook.com This transformation introduces a second carboxylic acid functionality (or its ester, depending on reaction conditions) into the molecule.

Halogenation: Direct halogenation of the methyl group can be challenging, but strategies exist for the halogenation of substituted pyridines. google.comnih.gov Free-radical halogenation under harsh conditions could potentially lead to substitution on the methyl group. Alternatively, deprotonation with a strong base like butyllithium (B86547) followed by quenching with a halogen source can provide a route to halogenated derivatives. wikipedia.org

Condensation Reactions: The acidic nature of the methyl protons allows for condensation reactions with aldehydes, such as benzaldehyde, in the presence of a base. This reaction proceeds via deprotonation of the methyl group to form an anion that then acts as a nucleophile. vaia.com

Formation of Coordination Complexes with Transition Metal Ions

The pyridine nitrogen atom of Methyl 2-(2-methylpyridin-4-yl)propanoate makes it an effective monodentate ligand for a wide range of transition metals. jscimedcentral.comwikipedia.org Upon coordination, it functions as a Lewis base, donating its lone pair of electrons to a vacant orbital of the metal ion. libretexts.org

Furthermore, if the ester moiety is hydrolyzed to the corresponding carboxylate, the resulting molecule, 2-(2-methylpyridin-4-yl)propanoic acid, can act as a bidentate N,O-chelating ligand. In this mode, both the pyridine nitrogen and one of the carboxylate oxygens can bind to the same metal center, forming a stable chelate ring. This chelation effect often leads to thermodynamically more stable complexes compared to those formed with monodentate ligands. A variety of transition metal ions, including but not limited to Ni(II), Cu(II), Zn(II), and Pd(II), can form coordination complexes with this type of ligand. jscimedcentral.comacs.orgias.ac.inrsc.orgnih.gov The geometry of the resulting complexes (e.g., octahedral, square planar, tetrahedral) depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org

| Ligand Form | Coordination Mode | Potential Metal Ions | Example Complex Structure |

|---|---|---|---|

| Ester (Neutral) | Monodentate (N-donor) | Ni(II), Cu(I), Ag(I) | [M(L)₂Cl₂] |

| Carboxylate (Anionic) | Bidentate (N,O-chelate) | Fe(II), Zn(II), Pd(II) | [M(L-H)₂] |

Advanced Applications of Methyl 2 2 Methylpyridin 4 Yl Propanoate in Synthetic Chemistry and Materials Science

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The pyridine (B92270) moiety is a cornerstone in the synthesis of numerous complex organic structures. Functionalized pyridines serve as versatile building blocks for creating more elaborate molecular frameworks, including fused heterocyclic systems. whiterose.ac.uk The reactivity of the pyridine ring and its substituents allows for a variety of chemical transformations. For instance, pyridine derivatives can undergo reactions like Suzuki coupling when converted to their boronic ester forms, enabling the generation of diverse biaryl compound libraries. whiterose.ac.uk

While direct examples involving Methyl 2-(2-methylpyridin-4-yl)propanoate are specific, the principles of pyridine chemistry suggest its utility. The methylpropanoate group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other standard transformations. The pyridine nitrogen can be quaternized, and the ring itself can be subjected to various substitution reactions, making it a highly adaptable starting material for multi-step synthetic sequences.

Precursor to Complex Heterocyclic Systems and Pharmacologically Relevant Scaffolds

Pyridine and its derivatives are integral to a vast number of pharmacologically active compounds and complex heterocyclic systems. nih.govmdpi.com The synthesis of these structures often relies on the strategic use of substituted pyridine precursors. For example, compounds containing the 4-pyridyl moiety are used to synthesize chromene derivatives, which are known to exhibit a range of biological activities. nih.gov Similarly, 2-amino-4-methylpyridine (B118599) analogues have been synthesized and identified as inhibitors for inducible nitric oxide synthase (iNOS), highlighting the importance of the substituted pyridine scaffold in medicinal chemistry. nih.gov

The fusion of other rings onto the pyridine system, such as a thiazole (B1198619) ring to form thiazolopyridine, results in scaffolds with significant biological and pharmaceutical importance, including anti-cancer, anti-microbial, and analgesic properties. researchgate.net The structural elements of this compound—a substituted pyridine ring—position it as a valuable precursor for accessing such complex and potentially bioactive heterocyclic systems. The development of synthetic methods using such building blocks is crucial for discovering new therapeutic agents.

The table below summarizes examples of pharmacologically relevant scaffolds derived from pyridine-based precursors.

| Precursor Type | Resulting Heterocyclic System | Potential Pharmacological Relevance |

| 4-Acetylpyridine | 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene | Anti-tumor, Antimicrobial nih.gov |

| 2-Amino-4-methylpyridine | 6-substituted 2-amino-4-methylpyridines | Inducible Nitric Oxide Synthase (iNOS) inhibitors nih.gov |

| 2-Amino-3-hydroxypyridine | Thiazolopyridine Systems | Anti-cancer, Analgesic, Antimicrobial researchgate.net |

Application in Controlled Polymerization Techniques as a RAFT Agent

One of the most advanced applications of molecules containing an N-pyridyl dithiocarbamate (B8719985) structure, derivable from precursors like this compound, is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cymitquimica.com RAFT is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (dispersity, Ð), and complex architectures. cymitquimica.comtcichemicals.com

Dithiocarbamates containing a 4-pyridyl group are known as "switchable" RAFT agents. The reactivity of these agents can be modulated by the protonation state of the pyridine nitrogen. rsc.org

Deactivated (Deprotonated) State : In its neutral form, the N-pyridyl dithiocarbamate is suitable for controlling the polymerization of "less-activated" monomers (LAMs), such as N-vinylpyrrolidone (NVP). rsc.org

Activated (Protonated) State : When the pyridine nitrogen is protonated with an acid, the RAFT agent becomes activated and can effectively control the polymerization of "more-activated" monomers (MAMs), like methyl methacrylate (B99206) (MMA) and styrene.

This "switching" capability overcomes a major limitation in traditional RAFT polymerization, which typically requires different types of RAFT agents for different monomer classes. The ability to turn the agent's activity "on" and "off" by simply adding an acid or a base provides a powerful tool for polymer synthesis. Research has shown that N-pyridyl-functional dithiocarbamates provide good control over molar mass during the polymerization of LAMs. rsc.org

The table below illustrates the compatibility of switchable RAFT agents with different monomer classes.

| RAFT Agent State | Compatible Monomer Class | Monomer Examples |

| Protonated (Activated) | More-Activated Monomers (MAMs) | Styrene, Methyl Methacrylate (MMA), Methyl Acrylate (MA) |

| Deprotonated (Deactivated) | Less-Activated Monomers (LAMs) | N-vinylpyrrolidone (NVP), Vinyl Acetate (VAc), N-vinylcarbazole (NVC) |

Integration into Novel Materials Design and Polymer Architectures

The precise control afforded by switchable RAFT agents enables the design and synthesis of novel and complex polymer architectures that are otherwise difficult to achieve. cymitquimica.com This control is particularly valuable for creating well-defined block copolymers composed of both MAM and LAM segments.

By utilizing a switchable RAFT agent, a synthetic route can be designed as follows:

Polymerize a MAM in the presence of the protonated (activated) RAFT agent to form a poly(MAM) block.

Deprotonate the terminal RAFT group on the polymer chain using a base.

Introduce a LAM to grow a second block from the end of the first, creating a well-defined poly(MAM)-block-poly(LAM) copolymer.

This methodology has been successfully used to prepare materials such as poly(N-isopropylacrylamide)-block-poly(N-vinylpyrrolidone). rsc.org The ability to construct such sophisticated architectures opens the door to new materials with tailored properties for a wide range of applications, from drug delivery and biomedicine to advanced coatings and adhesives. cymitquimica.comresearchgate.net The integration of functional units derived from this compound into polymer chains via RAFT polymerization is a key strategy for developing these next-generation materials.

Emerging Research Avenues and Future Perspectives for Methyl 2 2 Methylpyridin 4 Yl Propanoate

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is driving the development of new synthetic protocols for pyridine (B92270) derivatives that minimize environmental impact. researchgate.net Future research on Methyl 2-(2-methylpyridin-4-yl)propanoate will likely focus on replacing traditional synthetic methods, which may involve harsh conditions or toxic reagents, with more sustainable alternatives. acs.org

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs are being explored for the synthesis of highly functionalized pyridines, as they improve atom economy, reduce waste, and simplify procedures. acs.orgnih.gov Adapting an MCR approach could enable the assembly of the core structure of this compound from simple precursors in a single, efficient step.

Green Solvents and Catalysts: Research is moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. researchgate.net The use of reusable, non-toxic catalysts, such as nicotinic acid or metal-organic frameworks (MOFs), is also a promising avenue. acs.orgresearchgate.net

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic synthesis are gaining traction as methods to accelerate reaction times and increase yields in the production of pyridine derivatives, offering a more energy-efficient alternative to conventional heating. nih.govnih.gov

| Approach | Traditional Methods | Sustainable & Benign Alternatives |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Ionic Liquids, Supercritical Fluids, Solvent-free |

| Catalysts | Homogeneous acids/bases, stoichiometric reagents | Heterogeneous catalysts (e.g., zeolites, MOFs), biocatalysts, organocatalysts acs.org |

| Energy Input | Prolonged conventional heating (reflux) | Microwave irradiation, sonication, flow chemistry nih.govnih.gov |

| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs), tandem/cascade reactions nih.gov |

| Waste Profile | Higher waste generation, by-products | Improved atom economy, reduced by-products, catalyst recyclability |

Exploration of Bio-Inspired Catalysis for Highly Selective Transformations

Nature's catalysts—enzymes—offer unparalleled efficiency and selectivity, inspiring a new generation of synthetic methods. acs.org Bio-inspired catalysis presents a significant opportunity for the synthesis of this compound, particularly for achieving high stereoselectivity if a chiral version of the molecule is desired.

Future research directions include:

Whole-Cell Biocatalysis: Utilizing genetically engineered microorganisms as "whole-cell" catalysts can simplify processes by eliminating the need for enzyme purification. This approach has been successfully used for the synthesis of other pyridine derivatives, such as 2,6-bis(hydroxymethyl)pyridine, and could be adapted for precursors of the target molecule. rsc.org

Enzymatic Synthesis: Specific enzymes could be employed for key transformations. For instance, a lipase (B570770) or esterase could catalyze the final esterification step to form the methyl ester with high efficiency under mild, aqueous conditions. Other enzymes could be used to create the propanoate side chain with specific stereochemistry.

Biomimetic Catalysts: Synthetic molecules that mimic the active sites of enzymes, such as flavin mimics, are being developed as robust organocatalysts. acs.org These catalysts can perform oxidations using atmospheric oxygen, facilitating green, one-pot syntheses of pyridines from simple precursors without the need for metal-based oxidants. acs.org

| Catalysis Type | Example Catalyst | Potential Application for this compound Synthesis | Key Advantage |

|---|---|---|---|

| Enzymatic Catalysis | Lipases / Esterases | Final esterification of 2-(2-methylpyridin-4-yl)propanoic acid | High selectivity, mild aqueous conditions, high yield |

| Whole-Cell Biocatalysis | Recombinant E. coli | Hydroxylation or other modifications of precursors (e.g., lutidine derivatives) rsc.org | No enzyme purification required, sustainable |

| Biomimetic Organocatalysis | Flavin Mimics | One-pot synthesis of the pyridine ring via aerobic oxidation of a dihydropyridine (B1217469) intermediate acs.org | Metal-free, uses O2 as a benign oxidant |

Application of Advanced Analytical Techniques for In-situ Reaction Monitoring

Process Analytical Technology (PAT) is revolutionizing chemical manufacturing by enabling real-time, in-situ monitoring of reactions. mt.comstepscience.com Implementing PAT for the synthesis of this compound can lead to enhanced process understanding, improved consistency, and higher yields.

Key PAT tools for future application include:

Spectroscopic Probes: In-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time without sampling. rsc.orgamericanpharmaceuticalreview.com This allows for precise determination of reaction endpoints and the identification of transient intermediates, leading to a deeper mechanistic understanding. spectroscopyonline.comfu-berlin.de

Flow Chemistry Integration: PAT is particularly powerful when combined with continuous flow chemistry. rsc.org Real-time monitoring of a flow reactor allows for rapid optimization of parameters like temperature, pressure, and residence time, significantly accelerating process development. americanpharmaceuticalreview.com

| Technique | Information Gained | Advantage in Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Concentrations of functional groups, reaction kinetics, detection of intermediates americanpharmaceuticalreview.com | Real-time process control, endpoint determination, safety monitoring |

| Flow NMR | Structural confirmation of intermediates and products, reaction progress rsc.org | Detailed mechanistic insights, impurity profiling without sampling |

| Online UPLC-MS | Separation and identification of components, by-product formation rsc.org | Rapid optimization, precise yield determination, quality control |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, moving from data analysis to predictive and autonomous discovery. researchgate.netnih.gov For this compound, these technologies can accelerate the discovery of optimal and novel synthetic routes.

Future applications are expected in:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple synthetic pathways, including novel routes that may not be obvious to a human chemist. chemcopilot.comarxiv.org This can save significant time in the initial planning stages of synthesis.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore a vast reaction parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and purity. nih.gov When coupled with automated flow chemistry platforms, these algorithms can autonomously conduct experiments and self-optimize the synthesis of pyridine derivatives. rsc.org

Predictive Modeling: ML models can be trained on existing reaction data to predict the outcome of new reactions, helping chemists to prioritize experiments that are most likely to succeed. escholarship.org

| Application Area | AI/ML Tool | Potential Impact on Synthesis of this compound |

|---|---|---|

| Route Design | AI-driven Retrosynthesis Platforms chemcopilot.comacs.org | Discovery of novel, more efficient, or more sustainable synthetic pathways. |

| Process Optimization | Bayesian Optimization Algorithms nih.gov | Rapid identification of optimal reaction conditions, leading to higher yields and purity. |

| Autonomous Synthesis | Self-optimizing Flow Reactors rsc.org | Automated, closed-loop discovery and optimization of the synthetic process. |

| Outcome Prediction | Deep Learning Models escholarship.org | Prediction of reaction success, reducing the number of failed experiments. |

Discovery of Novel Chemical Transformations and Unconventional Functional Materials Applications

While currently an intermediate, this compound possesses structural features—a pyridine ring and a propanoate group—that make it a versatile building block for novel applications. nih.gov Future research will likely explore its potential beyond its current use.

Potential avenues for discovery include:

Functional Materials: The pyridine nitrogen and the carboxylic ester group are both capable of participating in noncovalent interactions or coordination chemistry. This makes the molecule a candidate for designing co-crystals with specific physicochemical properties or as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. mdpi.comrsc.org

Medicinal Chemistry Scaffolding: Pyridine carboxylic acids are privileged structures in drug discovery, forming the core of many approved drugs. nih.gov The molecule could serve as a fragment or starting point for the synthesis of new biologically active compounds, where the specific substitution pattern could be key to targeting enzymes or receptors. nih.gov

Polymer Science: The molecule could be functionalized and incorporated into polymers. For example, derivatives of perfluoropyridine have been used to create high-performance fluoropolymers with applications in the aerospace industry. mdpi.com Similar strategies could be explored to leverage the properties of the 2-methylpyridine (B31789) core.

| Field | Potential Application | Rationale |

|---|---|---|

| Crystal Engineering | Formation of co-crystals or molecular salts mdpi.comrsc.org | The pyridine and ester groups can form predictable hydrogen bonds and other noncovalent interactions. |

| Coordination Chemistry | Ligand for metal-organic frameworks (MOFs) or coordination polymers researchgate.net | The pyridine nitrogen atom is an effective coordination site for metal ions. |

| Medicinal Chemistry | Scaffold for novel enzyme inhibitors or receptor ligands nih.gov | Pyridine carboxylic acid derivatives are a well-established pharmacophore. nih.gov |

| Materials Science | Monomer for high-performance polymers | The pyridine ring can impart thermal stability and specific chemical properties to a polymer backbone. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-methylpyridin-4-yl)propanoate, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves esterification of a carboxylic acid precursor (e.g., 2-(2-methylpyridin-4-yl)propanoic acid) with methanol under acidic catalysis. Key conditions include refluxing with sulfuric acid as a catalyst and controlling reaction time to maximize conversion . Multi-step approaches may also employ brominated intermediates (e.g., 2-bromo-2-methylpropanoate derivatives) for regioselective coupling with pyridine rings . Solvent selection (e.g., ethanol, dichloromethane) and temperature optimization are critical to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound and ensuring purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and pyridine ring structure, while Mass Spectrometry (MS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>97%), and Certificate of Analysis (COA) documentation should accompany commercial samples . Recrystallization or column chromatography may be required to isolate high-purity batches .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data, the compound should be handled by trained personnel in fume hoods with personal protective equipment (PPE). Avoid inhalation/ingestion and store at room temperature in moisture-free environments . Refer to Safety Data Sheets (SDS) for spill management and disposal protocols, though comprehensive ecotoxicological data remain unavailable .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize impurities and improve scalability?

- Methodological Answer : Impurities often arise from incomplete esterification or side reactions at the pyridine ring. Employing catalysts like p-toluenesulfonic acid (instead of H₂SO₄) can enhance selectivity . Scalability requires solvent recovery systems (e.g., toluene for azeotropic water removal) and continuous-flow reactors to maintain consistent reflux conditions . Monitor reaction progress via thin-layer chromatography (TLC) to terminate at optimal conversion points .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with variations in the pyridine substituents (e.g., halogenation at the 4-position) or ester groups (e.g., ethyl vs. methyl) . Assess biological activity in enzyme inhibition assays (e.g., kinase or protease panels) and correlate with computational docking studies to identify critical binding motifs . Compare results with structurally related compounds like 2-(2-methylpyridin-4-yl)ethanamine to isolate functional group contributions .

Q. How can computational chemistry be applied to predict the biological targets of this compound?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) can model interactions with proteins containing aromatic residues (e.g., kinases) via π-π stacking or hydrogen bonding . Pharmacophore mapping identifies potential target families (e.g., G-protein-coupled receptors) based on the compound’s pyridine and ester moieties . Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Standardize testing protocols using reference standards (e.g., NIST-certified materials) . Replicate studies under controlled conditions (pH, temperature) and employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity . Meta-analyses of published data can identify confounding variables, such as solvent effects (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.